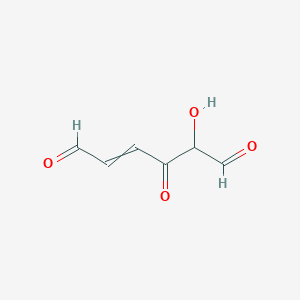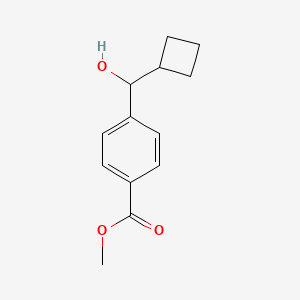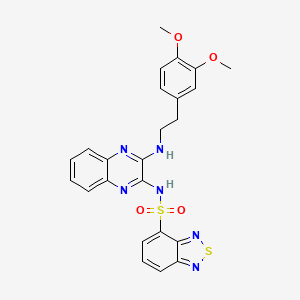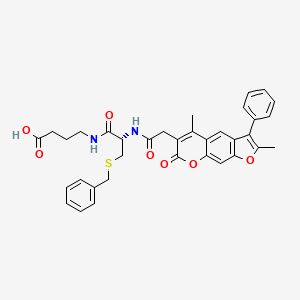![molecular formula C22H36OS B12639335 (2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-thiirane]-17-ol](/img/structure/B12639335.png)
(2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-thiirane]-17-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2’-thiirane]-17-ol is a complex organic molecule with a unique spiro structure. This compound is characterized by its multiple chiral centers and the presence of a thiirane ring, which contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the thiirane ring. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Thiirane Ring Formation: Introduction of the thiirane ring via sulfurization reactions.
Chiral Resolution: Separation of the desired stereoisomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thiirane ring to sulfoxide or sulfone derivatives.
Reduction: Reduction of the cyclopenta[a]phenanthrene core to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the thiirane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates under basic conditions.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of azido or thioether derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2’-epoxide]-17-ol
- (2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2’-aziridine]-17-ol
Uniqueness
The presence of the thiirane ring in this compound distinguishes it from similar compounds with epoxide or aziridine rings. The thiirane ring imparts unique reactivity and biological activity, making this compound a valuable target for research and development.
Eigenschaften
Molekularformel |
C22H36OS |
|---|---|
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
(2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-thiirane]-17-ol |
InChI |
InChI=1S/C22H36OS/c1-14-11-19(2)15(12-22(14)13-24-22)5-6-16-17(19)7-9-20(3)18(16)8-10-21(20,4)23/h14-18,23H,5-13H2,1-4H3/t14-,15+,16-,17+,18+,19+,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
YQPXGHUOOLIGIF-OEZURGNFSA-N |
Isomerische SMILES |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)C[C@]15CS5)C |
Kanonische SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC15CS5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide](/img/structure/B12639254.png)

![(6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12639267.png)
![2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12639276.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate](/img/structure/B12639277.png)
![N''-Cyano-N-[(4-ethenylphenyl)methyl]-N,N',N'-trimethylguanidine](/img/structure/B12639283.png)


![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)

![tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B12639307.png)

![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12639310.png)
![1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12639313.png)
